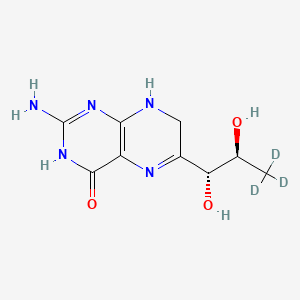
7,8-Dihydro-L-biopterin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-L-biopterin-d3: is a labeled reduced form of biopterin. It is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor of the aromatic amino acid hydroxylase. This compound is involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It is also a noncompetitive inhibitor of GTP cyclohydrolase I .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the reduction of biopterin. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under inert conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7,8-Dihydro-L-biopterin-d3 can undergo oxidation to form biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Biopterin
Reduction: Tetrahydrobiopterin
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7,8-Dihydro-L-biopterin-d3 is used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its labeled form. It serves as an internal standard or tracer in various analytical techniques .
Biology: The compound is involved in the study of biochemical pathways related to the synthesis and metabolism of neurotransmitters and nitric oxide. It helps in understanding the regulation of nitric oxide synthases, enzymes critical for producing nitric oxide .
Medicine: this compound is used in research related to neurological disorders and cardiovascular diseases. It helps in studying the role of tetrahydrobiopterin in various physiological processes and its potential therapeutic applications .
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs targeting neurotransmitter biosynthesis pathways .
Mécanisme D'action
7,8-Dihydro-L-biopterin-d3 exerts its effects by inhibiting GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin. This inhibition affects the synthesis of neurotransmitters such as dopamine and serotonin. The compound also interacts with nitric oxide synthases, influencing the production of nitric oxide, a vital signaling molecule in many biological systems .
Comparaison Avec Des Composés Similaires
Tetrahydrobiopterin: A naturally occurring cofactor involved in the synthesis of neurotransmitters.
Biopterin: An oxidation product of tetrahydrobiopterin.
Neopterin: A pteridine derivative involved in immune response.
Uniqueness: 7,8-Dihydro-L-biopterin-d3 is unique due to its labeled form, which makes it valuable in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Its ability to serve as an internal standard or tracer sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














